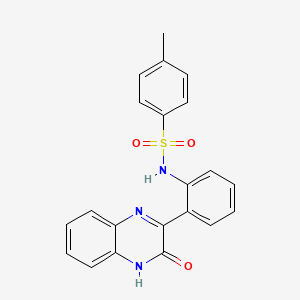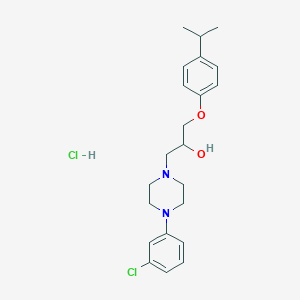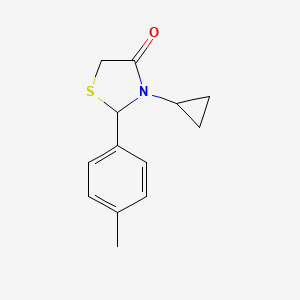
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Perković et al. (2016) explored the synthesis and biological evaluation of urea and bis-urea derivatives, including compounds similar to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These compounds demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. This suggests the potential application of such compounds in cancer treatment, particularly breast carcinoma (Perković et al., 2016).
Antimicrobial Activities
Research conducted by Dhokale et al. (2019) on novel urea and thiourea analogues, including those structurally related to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, highlighted their potent antibacterial properties against common pathogens such as S. aureus and E. coli. This indicates a potential use of these compounds in developing new antibacterial agents (Dhokale et al., 2019).
Herbicidal Applications
A study by Luo et al. (2008) investigated the herbicidal activities of novel triazolinone derivatives, including compounds akin to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. They found that these compounds effectively inhibit protoporphyrinogen oxidase, an important target in herbicide action. This suggests that such compounds could be developed as effective herbicides, particularly for controlling broadleaf weeds in agricultural settings (Luo et al., 2008).
Antioxidant Properties
Blaszczyk et al. (2006) conducted a study on Ethoxyquin, a compound structurally related to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, demonstrating its powerful antioxidant activity. While this particular study focused on Ethoxyquin's effects on human lymphocytes, it suggests that similar compounds might possess antioxidant properties that could be utilized in various applications (Blaszczyk, 2006).
Eigenschaften
CAS-Nummer |
941895-14-3 |
|---|---|
Produktname |
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.42 |
IUPAC-Name |
1-(3-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H22N4O4/c1-27-12-6-11-24-18(16-9-3-4-10-17(16)22-20(24)26)23-19(25)21-14-7-5-8-15(13-14)28-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
JTTRRDUHWLUUFG-PTGBLXJZSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



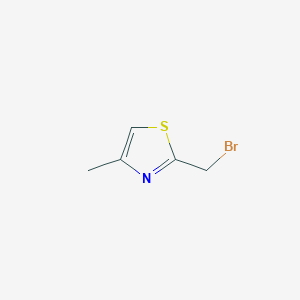
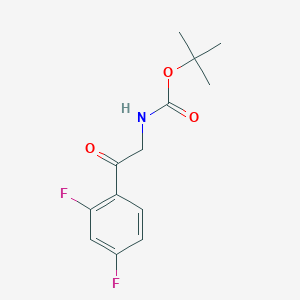
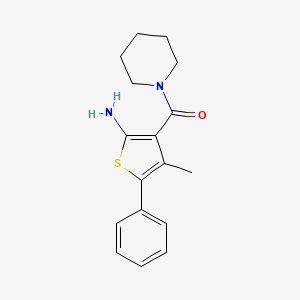
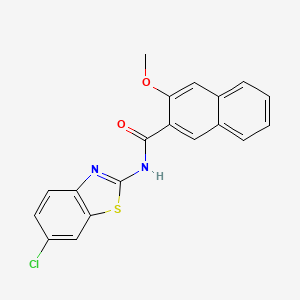
![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)
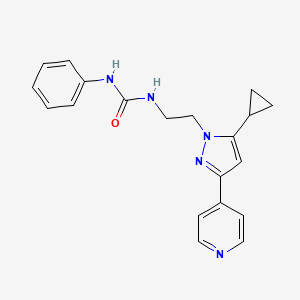
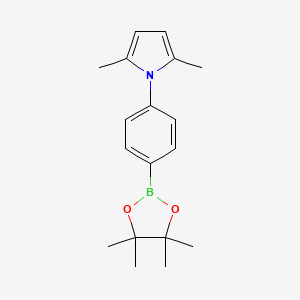
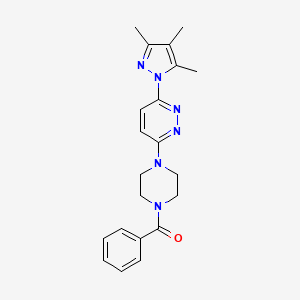
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)
